molecular formula C8H10O3 B3425919 Ethyl 2-(furan-2-yl)acetate CAS No. 4915-21-3

Ethyl 2-(furan-2-yl)acetate

Cat. No.: B3425919
CAS No.: 4915-21-3
M. Wt: 154.16 g/mol
InChI Key: HZCXBPTUYRYPPT-UHFFFAOYSA-N
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Description

Ethyl 2-(furan-2-yl)acetate is an organic compound with the molecular formula C8H10O3. It is a furan derivative, characterized by the presence of a furan ring attached to an ethyl acetate group. This compound is known for its pleasant fruity aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(furan-2-yl)acetate can be synthesized through various methods. One common synthetic route involves the esterification of 2-furoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as the purification of raw materials, controlled reaction conditions, and the use of advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under acidic or basic conditions to yield 2-(furan-2-yl)acetic acid.

Acid-Catalyzed Hydrolysis

  • Conditions : Reflux with H₂SO₄ (catalyst) in aqueous ethanol.

  • Product : 2-(Furan-2-yl)acetic acid (yield: ~85–90% based on analogous ester hydrolysis) .

Base-Catalyzed Saponification

  • Conditions : NaOH/ethanol, room temperature.

  • Mechanism : Nucleophilic acyl substitution.

Electrophilic Aromatic Substitution (EAS)

The furan ring participates in EAS reactions, though the electron-withdrawing ester group deactivates the ring, directing substitution to the 5-position.

Reaction TypeConditionsProductYield/Selectivity
NitrationHNO₃, H₂SO₄, 0–5°C5-Nitro-2-(furan-2-yl)acetateModerate
SulfonationH₂SO₄, SO₃5-Sulfo-2-(furan-2-yl)acetateLow
Friedel-Crafts AlkylationAlCl₃, alkyl halide5-Alkylated derivativesVariable

Reduction Reactions

The ester group is reducible to primary alcohol or retained under selective conditions.

LiAlH₄ Reduction

  • Conditions : LiAlH₄ in dry ether.

  • Product : 2-(Furan-2-yl)ethanol (confirmed by NMR in related furan esters) .

Catalytic Hydrogenation

  • Conditions : H₂, Pd/C, ethanol.

  • Outcome : Partial saturation of the furan ring (theoretical, no direct data).

Transesterification

The ethyl ester undergoes exchange with other alcohols under acid/base catalysis.

AlcoholCatalystProductYield
MethanolH₂SO₄Methyl 2-(furan-2-yl)acetate~80%
PropanolTi(OiPr)₄Propyl 2-(furan-2-yl)acetate~75%

Enolate Chemistry

The α-hydrogen adjacent to the ester is acidic (pKa ~25), enabling enolate formation for alkylation or condensation.

Aldol Condensation

  • Conditions : LDA, THF, –78°C; aldehyde addition.

  • Product : β-Hydroxy ester derivatives (hypothetical pathway).

Michael Addition

  • Substrates : α,β-Unsaturated carbonyl compounds.

  • Product : 1,5-Dicarbonyl adducts (observed in related furan systems) .

Oxidative Transformations

The furan ring and ester side chain are susceptible to oxidation.

Ring Oxidation

  • Conditions : Ozone, CH₂Cl₂, –78°C → reductive workup.

  • Product : Dicarbonyl compound (theoretical).

Side-Chain Oxidation

  • Conditions : KMnO₄, H₂O, heat.

  • Product : 2-(Furan-2-yl)acetic acid (confirms hydrolysis pathway) .

Multi-Component Reactions (MCRs)

The ester participates in Ugi-type reactions, forming peptidomimetics:

Example :

  • Reactants : Furan-2-carbaldehyde, amine, isocyanide, this compound.

  • Conditions : MeOH, 25°C, 30h.

  • Product : Tetrazole-containing derivative (72% yield, similar to ).

Biological Activity-Related Reactions

While excluded from unreliable sources, peer-reviewed studies suggest:

  • Enzyme Inhibition : Esterase-mediated hydrolysis in microbial systems .

  • Metabolic Oxidation : Cytochrome P450-mediated furan ring oxidation (inferred from toxicology studies) .

Scientific Research Applications

Chemistry

Ethyl 2-(furan-2-yl)acetate serves as a valuable building block in organic synthesis. It is used to create more complex organic molecules through various chemical reactions:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
  • Reduction: Reduction of the ester group yields the corresponding alcohol.
  • Electrophilic Substitution: The compound can undergo substitution reactions on the furan ring, leading to various substituted derivatives.

Biology

Research has highlighted several biological activities associated with this compound:

  • Antimicrobial Properties: Studies indicate potential antimicrobial effects, making it a candidate for pharmaceutical applications.
  • Antioxidant Activity: The compound may exhibit antioxidant properties, contributing to its therapeutic potential against oxidative stress-related conditions.

Medicine

Ongoing research is exploring the compound's role as a pharmaceutical intermediate. Its unique structure allows for modifications that could lead to novel drug candidates targeting various diseases.

Industrial Applications

This compound is widely used in the flavor and fragrance industry due to its pleasant fruity aroma. It is incorporated into various products such as perfumes, food flavorings, and cosmetics. The compound's sensory attributes make it an attractive ingredient for enhancing product appeal.

Mechanism of Action

The mechanism of action of ethyl 2-(furan-2-yl)acetate involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of oxidative stress and inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(furan-2-yl)acetate is unique due to its combination of a furan ring and an ethyl acetate group, which imparts distinct chemical and physical properties. Its pleasant aroma and potential biological activities make it a valuable compound in various fields .

Biological Activity

Ethyl 2-(furan-2-yl)acetate is a compound derived from furan, a heterocyclic organic compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

C8H8O3\text{C}_8\text{H}_8\text{O}_3

This compound features an ethyl ester group attached to a furan ring, which is known for its reactivity and biological significance.

1. Anti-inflammatory Activity

Research indicates that furan derivatives exhibit significant anti-inflammatory properties. This compound may modulate inflammatory pathways through various mechanisms:

  • Inhibition of Prostaglandin Synthesis : Furan compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation .
  • Reduction of Nitric Oxide Production : Compounds similar to this compound have shown the ability to scavenge nitric oxide (NO), a free radical involved in inflammatory responses .

2. Antimicrobial Activity

This compound demonstrates antimicrobial properties against various pathogens:

  • Gram-positive and Gram-negative Bacteria : Studies have shown that furan derivatives possess selective inhibition against both types of bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymes .
MicroorganismActivity
Staphylococcus aureusInhibited
Escherichia coliInhibited

3. Anticancer Activity

The anticancer potential of this compound has been investigated in several studies:

  • Cell Line Studies : In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) have demonstrated that this compound exhibits cytotoxic effects. The compound showed concentration-dependent inhibition of cell proliferation .
Cell LineIC50 (µg/mL)
MCF-7125
HeLa150

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated that at a concentration of 100 µg/mL, the compound effectively inhibited the growth of both Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural antimicrobial agent .

Case Study 2: Anticancer Properties

In another investigation, this compound was tested for its anticancer activity against various cancer cell lines. The results showed significant cytotoxicity at higher concentrations, with an IC50 value of approximately 125 µg/mL for MCF-7 cells. This suggests that this compound may serve as a lead compound for developing new anticancer therapies .

Properties

IUPAC Name

ethyl 2-(furan-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-10-8(9)6-7-4-3-5-11-7/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCXBPTUYRYPPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4915-21-3
Record name ethyl 2-(furan-2-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

24.8 g of 2-(furan-2-yl)acetic acid was dissolved in 590 mL of N,N-dimethylformamide and mixed with 32.6 g (0.236 mol) of potassium carbonate and 6.42 g (19.7 mmol) cesium carbonate successively. The reaction mixture was further mixed with 19 mL (0.24 mol) of iodoethane under cooling with ice and stirred at room temperature for 14 hours. After completion of the reaction, the reaction mixture was diluted with distilled water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium chloride, dried over anhydrous sodium sulfate and filtered, and the filtrate was concentrated under reduced pressure to give 17.0 g of the desired product as a brown liquid.
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
590 mL
Type
solvent
Reaction Step One
Quantity
32.6 g
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
6.42 g
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 60.8 g (0.4 mole) of the carbinol obtained according to letter (a) above, 11.1 g (0.08 mole) of o-nitro-phenol and 194.4 g (1.2 mole) of triethyl ortho-acetate were slowly heated during 8-10 h to 145°-150° under nitrogen atmosphere while stirring. Meanwhile, ethanol and ethyl acetate formed in the course of the reaction were gradually distilled off whereas the excess of triethyl ortho-acetate was recovered by vacuum distillation. The thus obtained residue was dissolved in petrol ether (b.p. 30°-50°) and the resulting solution was washed with 5% aqueous NaOH, dried over Na2SO4 and finally evaporated. 46.6 g (yield 52.5%) of the title ethyl furyl-acetate were obtained by fractional distillation. Purity ca. 35%; b.p. 65°-70°/0.2 Torr.
Quantity
60.8 g
Type
reactant
Reaction Step One
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
11.1 g
Type
reactant
Reaction Step Three
Quantity
194.4 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
52.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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